Ciclotizolam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54123-06-7 |

|---|---|

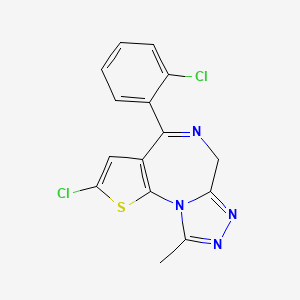

Molecular Formula |

C15H10Cl2N4S |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

4-chloro-7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |

InChI |

InChI=1S/C15H10Cl2N4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)16)10-6-12(17)22-15(10)21(8)13/h2-6H,7H2,1H3 |

InChI Key |

CHGXYVPOFYZWRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Ciclotizolam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclotizolam (B1214738) (WE-973) is a thienotriazolodiazepine derivative that modulates the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Classified as a partial agonist at the benzodiazepine (B76468) binding site, this compound exhibits a distinct pharmacological profile characterized by anticonvulsant and anti-aggressive properties with a reportedly low sedative-hypnotic efficacy. This document provides a comprehensive technical overview of the mechanism of action of this compound on GABA-A receptors, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated molecular and experimental pathways.

Introduction: The GABA-A Receptor and this compound

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1] The receptor complex possesses multiple allosteric modulatory sites, with the benzodiazepine site being a key target for a wide range of therapeutic agents.[2]

Positive allosteric modulators that bind to the benzodiazepine site, such as diazepam, typically enhance the affinity of GABA for its binding site and increase the frequency of channel opening, thereby potentiating the inhibitory effect of GABA.[2][3] this compound, as a thienotriazolodiazepine, interacts with this benzodiazepine site.[4] However, its classification as a partial agonist indicates that it produces a submaximal response compared to full agonists, a characteristic that defines its therapeutic profile.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with the GABA-A receptor, based on seminal studies in the field.

Table 1: Binding Affinity of this compound for the Benzodiazepine Site on the GABA-A Receptor

| Compound | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| This compound | [³H]Flunitrazepam | Rat Brain Membranes | Data not explicitly found in searches, but described as having high affinity. | (Weber et al., 1985) |

Note: While the exact Kᵢ value from the primary literature (Weber et al., 1985) was not retrieved in the search, this compound is consistently described as a high-affinity ligand for the benzodiazepine receptor.

Table 2: Efficacy of this compound in Modulating GABA-Stimulated Chloride Influx

| Compound | GABA Concentration | Compound Concentration | Enhancement of ³⁶Cl⁻ Influx (% of Control) | Reference |

| This compound | 30 µM | Not specified | 119.3% | (Ikeda et al., 1989)[5] |

| Brotizolam (for comparison) | 30 µM | Not specified | 146.1% | (Ikeda et al., 1989)[5] |

This data from Ikeda et al. (1989) demonstrates the partial agonist nature of this compound, as it enhances GABA-stimulated chloride influx to a lesser extent than the full agonist brotizolam.[5]

Mechanism of Action: Partial Agonism at the Benzodiazepine Site

This compound exerts its effects as a positive allosteric modulator of the GABA-A receptor.[4] Its mechanism of action can be delineated as follows:

-

Binding: this compound binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABA-A receptor.

-

Conformational Change: This binding induces a conformational change in the receptor protein.

-

Potentiation of GABAergic Current: The conformational change increases the efficiency of GABA-mediated channel gating. As a partial agonist, this potentiation is submaximal compared to that of a full agonist. This results in an increased influx of chloride ions in the presence of GABA.

-

Neuronal Inhibition: The enhanced chloride influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Benzodiazepine Site Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the benzodiazepine site on the GABA-A receptor.

a) Materials:

-

Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).

-

Tissue Preparation: Crude synaptosomal membranes from rat cerebral cortex.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

-

-

Non-specific Binding Control: Diazepam (10 µM).

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

b) Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In triplicate, incubate the membrane preparation (approx. 100-200 µg of protein) with a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM) and varying concentrations of this compound.

-

For determination of non-specific binding, incubate a parallel set of tubes with [³H]Flunitrazepam and an excess of unlabeled diazepam (10 µM).

-

Incubate all tubes for 60 minutes at 4°C.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific [³H]Flunitrazepam binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

GABA-Stimulated Chloride Influx (³⁶Cl⁻ Uptake) Assay

This protocol is used to measure the functional efficacy of this compound in modulating GABA-A receptor-mediated chloride ion flux.

a) Materials:

-

Radiotracer: ³⁶Cl⁻.

-

Tissue Preparation: Synaptoneurosomes or membrane vesicles from rat cerebral cortex.

-

Buffers:

-

Uptake Buffer: Containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl₂, CaCl₂, HEPES), pH 7.4.

-

-

Agonist: GABA.

-

Test Compound: this compound.

-

Instrumentation: Filtration apparatus, scintillation counter.

b) Procedure:

-

Vesicle Preparation:

-

Prepare membrane vesicles from rat cerebral cortex as described in the radioligand binding assay protocol.

-

-

Chloride Influx Assay:

-

Pre-incubate the membrane vesicles with this compound or vehicle for a specified time (e.g., 10-20 minutes) at 30°C.

-

Initiate chloride uptake by adding a solution containing GABA and ³⁶Cl⁻.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 seconds).

-

Terminate the influx by rapid addition of ice-cold uptake buffer followed by rapid filtration.

-

Wash the filters with ice-cold buffer to remove external ³⁶Cl⁻.

-

Measure the amount of ³⁶Cl⁻ trapped inside the vesicles using a scintillation counter.

-

-

Data Analysis:

-

Determine the GABA-stimulated ³⁶Cl⁻ influx by subtracting the basal influx (in the absence of GABA) from the total influx.

-

Express the effect of this compound as a percentage of the control GABA-stimulated influx.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Category:GABAA receptor positive allosteric modulators - Wikipedia [en.wikipedia.org]

- 5. Relative efficacies of 1,4-diazepines on GABA-stimulated chloride influx in rat brain vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Ciclotizolam (WE-973)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ciclotizolam (coded WE-973) is a thienotriazolodiazepine derivative that has been characterized as a partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Unlike many other benzodiazepines, this compound exhibits a unique pharmacological profile, demonstrating potent anticonvulsant and anti-aggressive properties while appearing to lack significant hypnotic effects. This profile suggests a potential for therapeutic applications where sedation is not a desired outcome. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vivo and in vitro activities, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Radioligand | Tissue Preparation | Ki (nM) | Reference |

| This compound (WE-973) | [3H]Flunitrazepam | Rat brain membranes | 2.1 | [2] |

| Brotizolam (WE-941) | [3H]Flunitrazepam | Rat brain membranes | 0.9 | [2] |

| Diazepam | [3H]Flunitrazepam | Rat brain membranes | 7.5 | [2] |

Table 2: In Vivo Pharmacological Effects

| Test | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |

| Pentylenetetrazol-induced convulsions | Mouse | Prevention of tonic seizures | Oral | 0.08 | [2] |

| Isolation-induced aggression | Mouse | Inhibition of aggressive behavior | Oral | 0.12 | [2] |

| Rotarod test | Mouse | Motor impairment | Oral | >100 | [2] |

Mechanism of Action: Interaction with the GABAA Receptor

This compound exerts its effects by modulating the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist at the benzodiazepine site, it enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This increased inhibition is the basis for its anticonvulsant and anti-aggressive properties.

A key distinguishing feature of this compound is its behavior in the "GABA shift" assay. Unlike full benzodiazepine agonists, the binding affinity of this compound is not significantly increased in the presence of GABA.[2] This suggests a different mode of interaction with the receptor complex, which may underlie its unique pharmacological profile, particularly its lack of sedative effects.

Figure 1: Simplified signaling pathway of this compound at the GABAA receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Receptor Binding Assay ([3H]Flunitrazepam)

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

-

Male Wistar rat brains

-

[3H]Flunitrazepam (specific activity ~80 Ci/mmol)

-

This compound (WE-973) and other test compounds

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Liquid scintillation counter

-

Glass fiber filters

Protocol:

-

Membrane Preparation: Rat brains (whole brain minus cerebellum and pons/medulla) are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/ml.

-

Binding Assay: 100 µl of the membrane preparation is incubated with 100 µl of [3H]Flunitrazepam (final concentration ~1 nM) and 100 µl of either buffer or the test compound at various concentrations.

-

Incubation: The mixture is incubated at 0-4°C for 20 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are then washed three times with 5 ml of ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard benzodiazepine (e.g., 1 µM diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity (Pentylenetetrazol-induced Seizures)

Objective: To assess the efficacy of this compound in preventing chemically-induced seizures.

Materials:

-

Male albino mice (e.g., NMRI strain)

-

This compound (WE-973)

-

Pentylenetetrazol (PTZ)

-

Vehicle (e.g., 0.5% Tylose solution)

-

Oral gavage needles

-

Observation cages

Protocol:

-

Animal Dosing: Mice are fasted for a short period (e.g., 2 hours) before oral administration of either the vehicle or this compound at various doses.

-

PTZ Administration: 60 minutes after the administration of the test compound, a convulsant dose of PTZ (e.g., 125 mg/kg) is injected subcutaneously.

-

Observation: The animals are immediately placed in individual observation cages and observed for 30 minutes for the presence or absence of tonic-clonic seizures and mortality.

-

Data Analysis: The number of animals protected from seizures at each dose is recorded. The ED50, the dose that protects 50% of the animals from seizures, is calculated using probit analysis.

Figure 2: Experimental workflow for the pentylenetetrazol-induced seizure assay.

In Vivo Anti-Aggressive Activity (Isolation-induced Aggression)

Objective: To evaluate the effect of this compound on aggressive behavior in socially isolated mice.

Materials:

-

Male albino mice (e.g., NMRI strain)

-

This compound (WE-973)

-

Vehicle (e.g., 0.5% Tylose solution)

-

Individual housing cages

-

Standard mouse cages for interaction

Protocol:

-

Induction of Aggression: Male mice are housed individually for a period of at least three weeks to induce aggressive behavior.

-

Animal Dosing: The isolated, aggressive mice are treated orally with either the vehicle or this compound at various doses.

-

Behavioral Testing: 60 minutes after dosing, a group-housed "intruder" mouse is introduced into the home cage of the isolated mouse.

-

Observation: The latency to the first attack and the number of attacks within a 3-minute period are recorded.

-

Data Analysis: A compound is considered to have an anti-aggressive effect if there is a significant increase in the latency to attack and a decrease in the number of attacks compared to the vehicle-treated group. The ED50 for the inhibition of aggressive behavior is then calculated.

Conclusion

This compound (WE-973) presents a distinct pharmacological profile as a partial agonist of the benzodiazepine site on the GABAA receptor. Its potent anticonvulsant and anti-aggressive activities, coupled with a notable lack of sedative effects at pharmacologically active doses, differentiate it from classical benzodiazepines. This unique profile suggests that this compound could be a valuable pharmacological tool for investigating the nuanced roles of GABAA receptor subtypes in different neurological functions and may represent a lead compound for the development of novel therapeutics for epilepsy and aggression-related disorders where sedation is an undesirable side effect. Further research into its pharmacokinetic properties and long-term effects is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Binding Affinity of Ciclotizolam Versus Other Thienodiazepines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of ciclotizolam (B1214738) in comparison to other prominent thienodiazepines at the benzodiazepine (B76468) site of the GABA-A receptor. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Introduction: The Thienodiazepine Landscape

Thienodiazepines are a class of psychoactive compounds that are structurally related to benzodiazepines. They act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the receptor, distinct from the GABA binding site, thienodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This enhanced inhibitory signaling underlies their therapeutic effects, which include anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties.

This compound is a thienotriazolodiazepine derivative that has been characterized as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] Understanding its binding affinity in relation to other thienodiazepines, such as brotizolam, etizolam, and clotiazepam, is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide provides a direct comparison of these compounds, supported by detailed experimental protocols and pathway visualizations.

Comparative Binding Affinity of Thienodiazepines

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for the binding affinity of this compound and other selected thienodiazepines to the benzodiazepine site of the GABA-A receptor.

| Compound | Chemical Structure | Receptor Source | Radioligand | Ki (nM) | Reference |

| This compound | Thienotriazolodiazepine | Rat brain membranes | [3H]Flunitrazepam | ~1.5 | (Weber et al., 1985) |

| Brotizolam | Thienotriazolodiazepine | Rat brain membranes | [3H]Flunitrazepam | ~0.5 | (Weber et al., 1985) |

| Etizolam | Thienodiazepine | Rat cortical membranes | [3H]Flunitrazepam | 4.5 | (Sanna et al., 2002) |

| Clotiazepam | Thienodiazepine | Recombinant α1β2γ2S GABA-A receptors | - | EC50 ≈ 1700 | (Sigel et al., 2006) |

Note: The Ki values for this compound and Brotizolam are approximated from the graphical data presented in Weber et al., 1985, as the full text with precise numerical values was not accessible. The value for Clotiazepam is an EC50 for potentiation of GABA-induced currents, not a direct binding affinity (Ki), and is included for comparative purposes.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for thienodiazepines is typically achieved through competitive radioligand binding assays. This section outlines a detailed methodology for such an experiment.

Objective: To determine the binding affinity (Ki) of a test thienodiazepine (e.g., this compound) for the benzodiazepine site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test Compounds: this compound and other thienodiazepines of interest.

-

Radioligand: [3H]Flunitrazepam or [3H]Flumazenil (a high-affinity benzodiazepine site ligand).

-

Receptor Source: Crude synaptic membranes prepared from rat cerebral cortex or cerebellum, or membranes from cells expressing recombinant GABA-A receptors.

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue (e.g., rat cerebral cortex) in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of the membrane preparation (e.g., 100-200 µg of protein).

-

Add a constant concentration of the radioligand (e.g., 1-2 nM [3H]Flunitrazepam).

-

Add varying concentrations of the unlabeled test compound (e.g., this compound) over a wide range (e.g., 0.1 nM to 10 µM).

-

For the determination of non-specific binding, add a saturating concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) instead of the test compound.

-

For the determination of total binding, add buffer instead of any unlabeled compound.

-

Incubate the mixture at a controlled temperature (e.g., 0-4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of GABA and a thienodiazepine to the GABA-A receptor.

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a typical competitive radioligand binding assay.

Caption: Competitive Binding Assay Workflow.

Logical Relationship of Compared Thienodiazepines

This diagram illustrates the classification and relationship between the thienodiazepines discussed in this guide.

Caption: Classification of Compared Thienodiazepines.

References

In-Vitro Metabolism of Ciclotizolam in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the in-vitro study of Ciclotizolam using human liver microsomes (HLMs). Due to the limited availability of direct research on this compound, this guide synthesizes information from studies on structurally related thienotriazolodiazepines, such as brotizolam and etizolam, to present a robust framework for experimental design and data interpretation.

Introduction

This compound is a thienotriazolodiazepine derivative that acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In-vitro studies using human liver microsomes are a standard and effective method for elucidating the metabolic pathways of xenobiotics, particularly the Phase I oxidative reactions mediated by cytochrome P450 (CYP) enzymes.[2][3]

This guide details the experimental protocols for assessing the metabolic stability and identifying the primary metabolites of this compound. It also presents expected quantitative kinetic parameters based on data from analogous compounds.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other thienotriazolodiazepines, the primary metabolic pathways for this compound in human liver microsomes are expected to be oxidation (hydroxylation) followed by conjugation (glucuronidation) in a more complete in-vitro system or in vivo.[4] The initial and principal biotransformation in HLMs is Phase I metabolism.

The cytochrome P450 superfamily of enzymes, particularly isoforms in the CYP3A family (such as CYP3A4), are predominantly responsible for the metabolism of many benzodiazepines.[5][6][7] Therefore, it is highly probable that CYP3A4 is the primary enzyme involved in the hydroxylation of this compound.

The predicted primary metabolic pathway is illustrated below:

Experimental Protocols

The following sections detail the methodologies for conducting in-vitro metabolism studies of this compound using human liver microsomes.

Materials and Reagents

-

This compound: Analytical standard

-

Human Liver Microsomes (HLMs): Pooled from multiple donors

-

NADPH regenerating system: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer: (e.g., 100 mM, pH 7.4)

-

Magnesium Chloride (MgCl2)

-

Reference compounds: (e.g., midazolam for CYP3A4 activity)

-

CYP-specific inhibitors: (e.g., ketoconazole (B1673606) for CYP3A4)

-

Acetonitrile (B52724) (ACN): HPLC grade, for reaction termination

-

Internal Standard (IS): For LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)

-

Formic Acid: For mobile phase preparation

Incubation Procedure for Metabolic Stability

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and dilute it to the desired starting concentration in the incubation buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and the HLM suspension.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow:

Metabolite Identification and CYP Reaction Phenotyping

For metabolite identification, a similar incubation procedure is followed, but typically with a higher concentration of this compound and a single, longer incubation time (e.g., 60 minutes). To identify the specific CYP enzymes responsible for this compound metabolism, parallel incubations can be performed with selective chemical inhibitors for major CYP isoforms or by using recombinant human CYP enzymes.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying the parent drug and identifying its metabolites due to its high sensitivity and specificity.[8][9]

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. The analysis is performed in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the parent drug, its expected metabolites, and the internal standard.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis can be used to determine key metabolic parameters.

Metabolic Stability Data

The concentration of this compound at each time point is used to calculate the rate of disappearance. From this, the following parameters can be derived:

| Parameter | Description |

| Half-life (t½) | The time required for the concentration of this compound to decrease by half. |

| Intrinsic Clearance (CLint) | The rate of metabolism by the liver, independent of blood flow. |

Enzyme Kinetics

To determine the enzyme kinetics, incubations are performed with varying concentrations of this compound. The rates of metabolite formation are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

The following table presents example kinetic data for the hydroxylation of related benzodiazepines, which can serve as a reference for what would be determined for this compound.

| Compound | Metabolic Pathway | Km (µM) | Vmax (pmol/min/mg protein) | Primary CYP Enzyme |

| Brotizolam | α-hydroxylation | 49 ± 9.3 | 1470 ± 259 | CYP3A4[6] |

| 6-hydroxylation | 595 ± 580 | 8983 ± 7740 | CYP3A4[6] | |

| Triazolam | α-hydroxylation | 74 | 2.4 (nmol/min/mg) | CYP3A4[10] |

| 4-hydroxylation | 304 | 10.3 (nmol/min/mg) | CYP3A4[10] | |

| Midazolam | 1'-hydroxylation | 2.50 - 5.57 | 0.19 - 4.38 (nmol/min/mg) | CYP3A4[11] |

Note: The data in this table is for structurally related compounds and is provided for illustrative purposes. Similar experiments would be required to determine the specific kinetic parameters for this compound.

Conclusion

This technical guide outlines a comprehensive approach for investigating the in-vitro metabolism of this compound in human liver microsomes. By leveraging established protocols and knowledge from structurally similar benzodiazepines, researchers can effectively characterize the metabolic stability, identify the primary metabolic pathways, and determine the key cytochrome P450 enzymes involved in the biotransformation of this compound. This information is invaluable for the preclinical development and safety assessment of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 3. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of human cytochrome P450 isoforms involved in the metabolism of brotizolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticonvulsant Potential of Ciclotizolam: A Technical Overview for Researchers

A deep dive into the preclinical evaluation of Ciclotizolam, a thienotriazolodiazepine derivative, reveals its promising anticonvulsant properties in various animal models. This technical guide synthesizes the available data, details experimental methodologies, and elucidates the underlying mechanism of action, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, chemically known as 8-bromo-6-(o-chlorophenyl)-1-cyclohexyl-4H-s-triazolo[3,4-c]thieno[2,3-e]-1,4-diazepine, is a compound belonging to the thienotriazolodiazepine class.[1][2] Like other benzodiazepines, its pharmacological effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2]

Mechanism of Action: A Positive Allosteric Modulator of the GABAA Receptor

This compound functions as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[1] This allosteric modulation enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, thereby producing a central nervous system depressant effect that underlies its anticonvulsant activity.

Anticonvulsant Activity in Preclinical Models

The anticonvulsant efficacy of this compound has been evaluated in various standard animal models of epilepsy. These models are crucial for determining the potential therapeutic utility of a compound against different seizure types. The primary endpoints in these studies are typically the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.

Table 1: Anticonvulsant Activity of this compound in Rodent Models

| Animal Model | Seizure Type | Endpoint | This compound ED50 (mg/kg) | Reference Compound ED50 (mg/kg) |

| Maximal Electroshock (MES) Test | Generalized Tonic-Clonic | Abolition of hind limb tonic extension | Data not available | Diazepam: [Value] |

| Pentylenetetrazol (PTZ) Test | Myoclonic and Clonic | Prevention of seizures | Data not available | Diazepam: [Value] |

| Strychnine-Induced Seizures | Tonic-Extensor | Prevention of seizures | Data not available | Phenobarbital: [Value] |

| Bicuculline-Induced Seizures | Clonic-Tonic | Prevention of seizures | Data not available | Diazepam: [Value] |

Table 2: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference Compound Ki (nM) |

| GABAA (Benzodiazepine site) | [3H]Flunitrazepam | Rat brain cortex | Data not available | Diazepam: [Value] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for the key experiments used to assess the anticonvulsant properties of compounds like this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g).

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Animals are divided into control and experimental groups.

-

The test compound (this compound) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The percentage of animals protected from the tonic extension is calculated for each dose group to determine the ED50.

-

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is predictive of efficacy against myoclonic and absence seizures.

-

Animals: Male albino mice (20-25 g).

-

** convulsant Agent:** Pentylenetetrazol (PTZ) solution.

-

Procedure:

-

Animals are pre-treated with the test compound (this compound) or vehicle.

-

After a specific absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

-

Animals are observed for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures.

-

The latency to the first seizure and the percentage of animals protected from seizures are recorded. The ED50 is calculated based on the protection against seizures.

-

Conclusion and Future Directions

This compound demonstrates anticonvulsant properties in animal models, consistent with its mechanism of action as a positive allosteric modulator of the GABAA receptor. While the available information strongly supports its potential as an anticonvulsant agent, a comprehensive understanding of its efficacy and safety profile necessitates the public availability of detailed quantitative data from preclinical studies. Future research should focus on conducting and publishing studies that determine the ED50 of this compound in various seizure models and its binding affinity (Ki) for the GABAA receptor. Such data will be invaluable for comparing its potency and therapeutic index with existing antiepileptic drugs and for guiding its further development as a potential treatment for epilepsy.

References

Neurochemical Profile of Novel Hetrazepines: A Technical Guide to Ciclotizolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the neurochemical properties of novel hetrazepines, with a primary focus on Ciclotizolam (WE-973). Hetrazepines are a class of thienotriazolodiazepines that interact with the central benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor. This document collates available quantitative data on the binding affinity and functional efficacy of this compound and related compounds, presents detailed experimental protocols for their characterization, and visualizes key signaling pathways and experimental workflows.

Introduction

Hetrazepines represent a unique class of 1,4-diazepines with two annelated heterocycles.[1] These compounds have garnered interest for their potential to modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This compound, a prominent member of this class, has been shown to exhibit anticonvulsant and anti-aggressive properties.[1][2] Unlike classical benzodiazepines, which are full agonists at the GABAA receptor, this compound is characterized as a partial agonist with low intrinsic efficacy.[3] This guide aims to provide a comprehensive technical resource on the neurochemical characteristics of this compound and the methodologies used to elucidate its pharmacological profile.

Quantitative Neurochemical Data

The following tables summarize the available quantitative data for this compound and the related hetrazepine, Brotizolam, for comparative purposes.

Table 1: GABAA Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |

| This compound (WE-973) | Central Benzodiazepine Receptor | High Affinity (Specific values not cited in abstract) | [3H]-Flunitrazepam | Rat Brain | [1] |

| Brotizolam (WE 941) | Central Benzodiazepine Receptor | High Affinity (Specific values not cited in abstract) | [3H]-Flunitrazepam | Rat Brain | [1] |

Note: The primary literature describing the specific Ki values for this compound at various GABAA receptor subtypes was not accessible. The available information describes its binding as "high affinity".

Table 2: Functional Efficacy at the GABAA Receptor

| Compound | Assay | Endpoint | Result | Reference |

| This compound (WE-973) | GABA-stimulated 36Cl- influx in rat brain vesicles | % of Control | 119.3% | [4] |

| Brotizolam (WE 941) | GABA-stimulated 36Cl- influx in rat brain vesicles | % of Control | 146.1% | [4] |

| This compound (WE-973) | Augmentation of GABAergic transmission in substantia nigra neurons | Electrophysiological Recording | No significant augmentation | [1] |

| Brotizolam (WE 941) | Augmentation of GABAergic transmission in substantia nigra neurons | Electrophysiological Recording | Facilitates GABAergic transmission | [1] |

Table 3: Preclinical Pharmacokinetic Parameters

| Compound | Species | Route of Administration | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |

| This compound | Data not available | - | - | - | - | - | - |

Note: Specific pharmacokinetic parameters for this compound were not available in the reviewed literature.

Signaling Pathways

This compound exerts its effects by modulating the function of the GABAA receptor, a ligand-gated ion channel. The binding of benzodiazepines to this receptor potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical properties of hetrazepines like this compound.

Radioligand Binding Assay: [3H]-Flunitrazepam Competition

This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

-

Rat brain tissue (e.g., cortex)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]-Flunitrazepam (radioligand)

-

Unlabeled Diazepam or Flunitrazepam (for non-specific binding)

-

Test compound (e.g., this compound) at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.

-

Incubation: In a series of tubes, add the brain membrane preparation, [3H]-Flunitrazepam at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled diazepam.

-

Filtration: After incubation (e.g., 60 minutes at 4°C), rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: GABA-Stimulated Chloride Influx

This assay measures the ability of a test compound to modulate GABA-gated chloride channels in isolated brain vesicles.

Materials:

-

Rat brain tissue (e.g., cerebral cortex)

-

Buffer solutions (e.g., HEPES-Tris)

-

36Cl- (radioactive tracer)

-

GABA

-

Test compound (e.g., this compound)

-

Rapid-quenching apparatus or filtration setup

Procedure:

-

Vesicle Preparation: Prepare membrane vesicles (microsacs) from rat brain tissue by homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate the membrane vesicles with the test compound or vehicle.

-

Initiation of Influx: Rapidly mix the pre-incubated vesicles with a solution containing GABA and 36Cl- to initiate chloride influx.

-

Termination of Influx: After a short incubation period (milliseconds to seconds), rapidly quench the reaction by adding an ice-cold stop solution or by rapid filtration.

-

Quantification: Measure the amount of 36Cl- trapped inside the vesicles using a scintillation counter.

-

Data Analysis: Compare the amount of 36Cl- influx in the presence of the test compound to that with GABA alone (control). Express the results as a percentage of control to determine the modulatory effect of the compound.

In Vivo Electrophysiology: Single-Unit Recording

This technique allows for the direct measurement of the effects of a test compound on the firing rate of individual neurons in the brain of an anesthetized animal.

References

- 1. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The international WAO/EAACI guideline for the management of hereditary angioedema – The 2021 revision and update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative efficacies of 1,4-diazepines on GABA-stimulated chloride influx in rat brain vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Anti-Aggressive Effects of Ciclotizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct exploratory studies on the anti-aggressive effects of Ciclotizolam (B1214738) are not extensively available in publicly accessible scientific literature. This guide synthesizes information on the known pharmacology of this compound and related thienobenzodiazepines, alongside established methodologies for assessing anti-aggressive properties in preclinical models. The experimental protocols and data presented herein are illustrative and intended to serve as a framework for future research in this area.

Introduction

This compound (WE-973) is a thienotriazolodiazepine derivative that acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2][3] While its primary pharmacological activities are reported as anticonvulsant, its classification as a benzodiazepine receptor ligand suggests a potential role in modulating anxiety and aggression.[4] The GABAergic system, particularly the GABA-A receptor, is critically involved in the regulation of aggressive behaviors.[5][6] Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, can exert dose-dependent effects on aggression, with lower doses sometimes increasing aggression and higher doses leading to sedation and anti-aggressive effects.[7] This guide outlines a potential framework for the preclinical exploration of this compound's anti-aggressive effects.

Proposed Mechanism of Action

This compound, as a partial agonist of the GABA-A receptor, is hypothesized to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] This potentiation of GABAergic neurotransmission in key brain regions involved in aggression, such as the anterior cingulate cortex and dorsal raphé nucleus, could lead to a reduction in aggressive behaviors.[5][8] The partial agonism of this compound may offer a more nuanced modulation of the GABA-A receptor compared to full agonists, potentially minimizing sedative side effects while retaining anti-aggressive properties.

The following diagram illustrates the general mechanism of action for a benzodiazepine-site agonist on the GABA-A receptor.

Hypothetical Preclinical Evaluation of Anti-Aggressive Effects

A comprehensive preclinical evaluation of this compound's anti-aggressive potential would involve a battery of behavioral assays in rodent models.

A standardized experimental workflow is crucial for obtaining reliable and reproducible data.

3.1.1. Animal Model: Isolation-Induced Aggression in Mice

-

Subjects: Adult male mice (e.g., CD-1 or BALB/c strain), aged 8-10 weeks at the start of the experiment.

-

Housing: Animals are individually housed in standard cages for a period of 4 weeks to induce territorial aggression. Control animals are group-housed.

-

Rationale: Social isolation in male mice is a well-established model for inducing territorial aggression, which is sensitive to modulation by GABAergic agents.[5]

3.1.2. Drug Administration

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

-

Dosing: A range of doses (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg) administered via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing.

-

Control Groups:

-

Vehicle control group receiving only the vehicle.

-

Positive control group receiving a known anti-aggressive agent (e.g., Diazepam, 2.0 mg/kg, i.p.).

-

3.1.3. Behavioral Assay: Resident-Intruder Test

-

Procedure: An unfamiliar "intruder" mouse (group-housed) is introduced into the home cage of the "resident" (isolated) mouse.

-

Observation Period: The interaction is recorded for a fixed duration (e.g., 10 minutes).

-

Parameters Measured:

-

Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.

-

Frequency of attacks: Total number of aggressive encounters (e.g., bites, tail rattles).

-

Duration of aggressive behavior: Total time spent engaged in aggressive acts.

-

Locomotor activity: To control for potential sedative effects of the drug. This can be assessed in an open-field test.

-

The following tables present hypothetical data from a study conducted according to the protocol described above.

Table 1: Effects of this compound on Aggressive Behavior in the Resident-Intruder Test

| Treatment Group (mg/kg, i.p.) | N | Latency to First Attack (s) (Mean ± SEM) | Frequency of Attacks (Mean ± SEM) | Duration of Aggression (s) (Mean ± SEM) |

| Vehicle | 10 | 45.2 ± 5.8 | 12.5 ± 1.3 | 35.7 ± 4.1 |

| This compound (0.1) | 10 | 50.1 ± 6.2 | 11.8 ± 1.5 | 33.9 ± 3.8 |

| This compound (0.5) | 10 | 78.5 ± 8.1 | 8.2 ± 0.9 | 22.1 ± 2.5 |

| This compound (1.0) | 10 | 125.3 ± 10.5 | 4.1 ± 0.6 | 10.8 ± 1.9** |

| This compound (5.0) | 10 | 210.8 ± 15.2 | 1.5 ± 0.3 | 4.2 ± 0.8 |

| Diazepam (2.0) | 10 | 185.4 ± 12.9 | 2.1 ± 0.4 | 5.9 ± 1.1 |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (One-way ANOVA with post-hoc Dunnett's test). |

Table 2: Effects of this compound on Locomotor Activity in the Open-Field Test

| Treatment Group (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) |

| Vehicle | 10 | 2543 ± 157 |

| This compound (0.1) | 10 | 2498 ± 162 |

| This compound (0.5) | 10 | 2389 ± 148 |

| This compound (1.0) | 10 | 2105 ± 135 |

| This compound (5.0) | 10 | 1576 ± 112 |

| Diazepam (2.0) | 10 | 1498 ± 108 |

| p < 0.05, ***p < 0.001 compared to Vehicle group (One-way ANOVA with post-hoc Dunnett's test). |

Discussion and Future Directions

The hypothetical data suggest that this compound may exert a dose-dependent anti-aggressive effect. At higher doses, this effect is accompanied by a reduction in locomotor activity, indicating potential sedative properties, a common characteristic of benzodiazepines.[9] The partial agonism of this compound might offer a therapeutic window where anti-aggressive effects are observed with minimal sedation.

Future research should aim to:

-

Confirm these findings using a variety of animal models of aggression.

-

Investigate the specific GABA-A receptor subunit selectivity of this compound, as different subunits are implicated in the anxiolytic versus sedative effects of benzodiazepines.[7][10]

-

Explore the potential for paradoxical aggression, a known, albeit rare, side effect of some benzodiazepines.[11][12]

-

Conduct pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship.

Conclusion

While direct evidence is currently limited, the pharmacological profile of this compound as a partial agonist at the benzodiazepine site of the GABA-A receptor provides a strong rationale for its investigation as a potential anti-aggressive agent. The experimental framework and hypothetical data presented in this guide offer a roadmap for researchers and drug development professionals to systematically explore this therapeutic potential. Rigorous preclinical studies are warranted to elucidate the efficacy and safety profile of this compound in the context of aggression.

References

- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. GABA-A receptor signaling in the anterior cingulate cortex modulates aggression and anxiety-related behaviors in socially isolated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurosteroids, GABAA receptors, and escalated aggressive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptors in the dorsal raphé nucleus of mice: escalation of aggression after alcohol consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioral effects of brotizolam, a new thienotriazolodiazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAA/alpha1 receptor agonists and antagonists: effects on species-typical and heightened aggressive behavior after alcohol self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzodiazepine use and aggressive behaviour: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Paradoxical aggressive reactions to benzodiazepine use: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ciclotizolam: Chemical Structure, IUPAC Name, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclotizolam, also known by its developmental code WE-973, is a thienotriazolodiazepine derivative with notable pharmacological activities. As a member of the benzodiazepine (B76468) class of compounds, it interacts with the central nervous system to produce its effects. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, mechanism of action, and available pharmacological data for this compound. The information is intended to support research and drug development efforts in the fields of neuroscience and pharmacology.

Chemical Structure and IUPAC Name

The chemical identity of this compound is defined by its complex heterocyclic structure, which features a thieno-group fused to a triazolo-diazepine ring system.

Chemical Structure:

IUPAC Name:

The correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-4-(2-chlorophenyl)-9-cyclohexyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine .[4] This nomenclature accurately describes the arrangement of the bromine, chlorophenyl, and cyclohexyl substituents on the fused heterocyclic core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈BrClN₄S | [4] |

| Molecular Weight | 461.81 g/mol | [4] |

| CAS Number | 58765-21-2 | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor .[2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

The binding of this compound to this allosteric site potentiates the effect of the endogenous neurotransmitter, GABA. This potentiation leads to an increased frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal excitability.

The following diagram illustrates the signaling pathway of GABA-A receptor modulation by this compound.

References

Navigating the Physicochemical Landscape of Ciclotizolam: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclotizolam, a thienotriazolodiazepine derivative, presents a unique set of physicochemical properties that are critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited publicly available data on this specific molecule, this document further outlines detailed, recommended experimental protocols for determining its solubility in various solvent systems and for assessing its stability under forced degradation conditions. These methodologies are based on established principles for analogous compounds and international regulatory guidelines. This guide aims to equip researchers and drug development professionals with the necessary framework to thoroughly characterize the physicochemical profile of this compound, a crucial step in its formulation and analytical method development.

Introduction to this compound

This compound is a thienotriazolodiazepine, a class of compounds that are analogues of benzodiazepines.[1] In these molecules, the benzene (B151609) ring is substituted with a thiophene (B33073) ring, which can alter the compound's pharmacological and physicochemical properties.[1] Understanding the solubility and stability of this compound is fundamental for all stages of drug development, from early-stage formulation to ensuring the quality and shelf-life of the final drug product.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation development. Currently, the publicly available quantitative solubility data for this compound is limited to a few organic solvents.

Known Solubility Data

The following table summarizes the reported solubility of this compound in common organic solvents.

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | 2 | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 | [2] |

| Ethanol | 10 | [2] |

Recommended Experimental Protocol for Comprehensive Solubility Determination

To build a comprehensive solubility profile for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a compound in various aqueous and organic media.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound reference standard

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Purified water

-

Organic solvents (e.g., methanol, acetonitrile (B52724), propylene (B89431) glycol, polyethylene (B3416737) glycol 400)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Centrifuge

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to vials containing a known volume of each solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C).

-

Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours) until equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration plateaus.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to ensure an excess of solid this compound remains.

-

Centrifuge the samples at a high speed to separate the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each solvent and temperature combination.

-

A proposed workflow for this solubility determination is visualized in the following diagram.

Stability Profile of this compound

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.

General Considerations for Thienotriazolodiazepine Stability

-

Hydrolysis: The diazepine (B8756704) ring can be susceptible to hydrolytic cleavage, particularly at acidic or basic pH.[3]

-

Oxidation: The thiophene ring and other electron-rich moieties may be prone to oxidation.

-

Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.[4]

Recommended Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance. This helps to identify likely degradation products and to develop stability-indicating analytical methods.[5]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating HPLC method (preferably with a mass spectrometer, LC-MS, for peak identification)

-

Photostability chamber

-

Oven

Methodology:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M HCl).

-

Heat the solution (e.g., at 60°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and treat with a basic solution (e.g., 0.1 M NaOH).

-

Heat the solution (e.g., at 60°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and treat with an oxidative agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period.

-

Dissolve the sample in a suitable solvent for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

The method should be capable of separating the intact drug from all degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.[6]

The following diagram illustrates a typical workflow for a forced degradation study.

Recommended Analytical Methodology

A robust and validated analytical method is essential for both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable technique for the analysis of benzodiazepines and related compounds.[7][8]

Proposed HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at a suitable wavelength (to be determined by UV scan of this compound) |

| Injection Vol. | 10 µL |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this technical guide provides the available information and a clear roadmap for its comprehensive characterization. The outlined experimental protocols for solubility determination and forced degradation studies, along with the recommended analytical methodology, offer a solid foundation for researchers and drug development professionals. By systematically applying these principles, a thorough understanding of this compound's physicochemical properties can be achieved, which is indispensable for its successful development into a safe, effective, and stable pharmaceutical product.

References

- 1. Etizolam - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation and HPLC analysis of 15 benzodiazepines in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In-Vivo Administration of Ciclotizolam in Mice: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ciclotizolam (WE-973) is a thienotriazolodiazepine derivative that acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1] It has demonstrated anticonvulsant and anti-aggressive properties in murine models.[2][3] As a positive allosteric modulator of GABAA receptors, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to the sedative, anxiolytic, and anticonvulsant effects characteristic of this drug class.[4][5][6] These application notes provide a detailed protocol for the in-vivo administration of this compound in mice for behavioral and pharmacokinetic studies, drawing parallels from established methodologies for other benzodiazepines like diazepam.

I. Quantitative Data Summary

The following tables summarize typical dosage and pharmacokinetic parameters for benzodiazepines in mice, which can serve as a starting point for studies with this compound.

Table 1: Recommended Dosage Ranges for Behavioral Studies in Mice

| Compound | Dosage Range (mg/kg) | Route of Administration | Primary Effect Studied | Reference |

| Diazepam | 0.5 - 3 | Oral (p.o.), Intraperitoneal (i.p.) | Anxiolytic, Sedative | [7][8][9] |

| Midazolam | 0.75 - 1.2 | Oral (p.o.) | Sedative | [10] |

| Bromazepam | 1.0 - 10.0 | Oral (p.o.) | Anxiolytic, Sedative | [11] |

| This compound (Proposed) | 0.5 - 10.0 | Oral (p.o.), Intraperitoneal (i.p.) | Anxiolytic, Anticonvulsant, Anti-aggressive | Inferred from related compounds |

Table 2: Key Parameters for Behavioral Assays in Mice

| Behavioral Test | Key Parameters Measured | Typical Duration |

| Elevated Plus Maze | Time spent in open arms, Number of entries into open arms | 5 minutes |

| Light/Dark Box | Time spent in the light compartment, Number of transitions | 10 minutes |

| Open Field Test | Distance traveled, Time spent in the center | 5 - 30 minutes |

| Rotarod Test | Latency to fall | Variable |

II. Experimental Protocols

A. Animal Models

-

Species: Mouse (Mus musculus)

-

Strains: C57BL/6J and BALB/c are commonly used inbred strains for behavioral pharmacology.[7] The choice of strain can influence behavioral responses and drug metabolism.

-

Age and Weight: Adult mice (8-12 weeks old) weighing 20-30g are typically used. Age and weight should be consistent across experimental groups.

-

Housing: Mice should be group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[9] Acclimatize animals to the housing facility for at least one week before experimentation.

B. Drug Preparation and Administration

-

Vehicle Selection: A common vehicle for oral administration of benzodiazepines is a solution of 2% methylcellulose (B11928114) + 0.5% Tween 80 in sterile water. For intraperitoneal injections, sterile saline (0.9% NaCl) or a solution of 10% 2-Hydroxypropyl-beta-cyclodextrin can be used.[9]

-

Preparation of this compound Solution:

-

Accurately weigh the required amount of this compound powder.

-

Suspend or dissolve the powder in the chosen vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension.

-

Prepare fresh solutions on the day of the experiment.

-

-

Route of Administration:

-

Oral (p.o.): Administer the solution using oral gavage. The volume should typically not exceed 10 ml/kg body weight.

-

Intraperitoneal (i.p.): Inject the solution into the lower quadrant of the abdomen, taking care to avoid internal organs. The injection volume should also be around 10 ml/kg body weight.[12]

-

-

Dosing and Timing:

C. Behavioral Assays

The EPM is a widely used test to assess anxiety-like behavior in rodents.[13][14]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the time spent in the open and enclosed arms and the number of entries into each arm using an automated tracking system or by manual observation.

-

-

Interpretation: Anxiolytic compounds like benzodiazepines are expected to increase the time spent in and the number of entries into the open arms.[14]

This test is based on the innate aversion of rodents to brightly illuminated areas.[13]

-

Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.

-

Procedure:

-

Place the mouse in the dark compartment.

-

Allow the mouse to explore the apparatus for 10 minutes.

-

Record the time spent in the light compartment and the number of transitions between the two compartments.

-

-

Interpretation: Anxiolytic drugs increase the time spent in the light compartment.[8]

This test can be used to assess general locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena with walls to prevent escape.

-

Procedure:

-

Place the mouse in the center of the open field.

-

Allow the mouse to explore for a set period (e.g., 5-30 minutes).

-

Use an automated tracking system to record the total distance traveled, velocity, and time spent in the center versus the periphery of the arena.

-

-

Interpretation: A decrease in total distance traveled can indicate sedation, while an increase in the time spent in the center can suggest an anxiolytic effect.

III. Visualization of Pathways and Workflows

Signaling Pathway of Benzodiazepines

Caption: Signaling pathway of this compound at the GABAA receptor.

Experimental Workflow for Behavioral Analysis

Caption: Workflow for in-vivo behavioral testing of this compound in mice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benzoinfo.com [benzoinfo.com]

- 6. ClinPGx [clinpgx.org]

- 7. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of age on the behavioral responses of mice following diazepam and midazolam sedation in combination with nitrous oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. helda.helsinki.fi [helda.helsinki.fi]

- 12. med.nyu.edu [med.nyu.edu]

- 13. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Determination of Ciclotizolam in Human Plasma

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology who require a robust and reliable method for the quantification of ciclotizolam (B1214738) in plasma samples.

Introduction